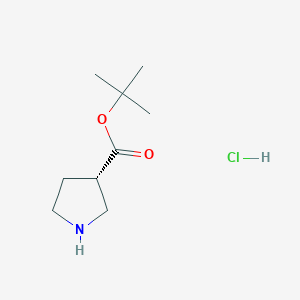![molecular formula C11H13BrClN B6164930 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride CAS No. 2551157-16-3](/img/no-structure.png)
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride involves the condensation of 4-bromobenzaldehyde with pyrrolidine in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "pyrrolidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde and pyrrolidine in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalyst, such as piperidine or triethylamine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the desired product is formed.", "Step 4: Allow the reaction mixture to cool, then add hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or extraction, and purify it by recrystallization or chromatography." ] } | |
Numéro CAS |
2551157-16-3 |
Nom du produit |
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride |
Formule moléculaire |
C11H13BrClN |
Poids moléculaire |
274.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




